molecular formula C25H27N3O7 B037849 Topotecan Acetate CAS No. 123948-88-9

Topotecan Acetate

Cat. No.: B037849
CAS No.: 123948-88-9
M. Wt: 481.5 g/mol
InChI Key: LYUVKGDSGUQAAH-BQAIUKQQSA-N
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Description

Topotecan acetate is a chemotherapeutic agent that functions as a topoisomerase inhibitor. It is a synthetic, water-soluble analog of the natural compound camptothecin. This compound is primarily used in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer .

Biochemical Analysis

Biochemical Properties

Topotecan Acetate interacts with DNA topoisomerase I, a nuclear enzyme that regulates DNA topology and facilitates nuclear processes such as DNA replication, recombination, and repair . It binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks . This results in the accumulation of cleavable complexes and single-strand DNA breaks .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of tumor cells by interfering with key cancer pathway genes . It also reduces the expression of several epithelial-to-mesenchymal transition (EMT) markers, including Vimentin, hyaluronan synthase-3, S100 calcium binding protein A6, TGFB1, CD44, CD55, and CD109 in aggressive variant prostate cancer (AVPC) subtypes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA topoisomerase I. It mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs . Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand . This leads to the accumulation of cleavable complexes and single-strand DNA breaks, which ultimately results in cell death .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown that low-dose continuous administration of this compound inhibits prostate cancer growth by interfering with key cancer pathway genes .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. It has been found that the drug’s effects vary with different dosages. For instance, in a study on rabbits, it was found that this compound treatment results in an increase in lipid peroxidation and a decrease in antioxidant enzyme activities in healthy liver tissue .

Metabolic Pathways

This compound is involved in the DNA replication pathway, where it interacts with the enzyme DNA topoisomerase I . It inhibits the function of this enzyme, leading to the accumulation of cleavable complexes and single-strand DNA breaks .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topotecan acetate involves several steps, starting from camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree. The process includes:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Topotecan acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield various reduced forms of this compound .

Scientific Research Applications

Topotecan acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its water solubility and specific inhibition of topoisomerase I. Unlike irinotecan, which requires metabolic activation, this compound is active in its administered form. This property makes it particularly useful in clinical settings where rapid therapeutic action is required .

Biological Activity

Topotecan acetate is a semisynthetic derivative of the natural alkaloid camptothecin, primarily recognized for its role as an antineoplastic agent in the treatment of various cancers, including ovarian cancer and small cell lung cancer (SCLC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical settings, and innovative formulations aimed at enhancing its therapeutic potential.

Topotecan exerts its cytotoxic effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The mechanism involves the formation of a ternary complex between topoisomerase I, DNA, and the drug itself. This complex prevents the religation of single-strand breaks in DNA, leading to double-strand breaks that are not efficiently repaired by mammalian cells, ultimately resulting in apoptosis (programmed cell death) .

Key Points:

  • Target Enzyme: Topoisomerase I
  • Action Phase: Primarily active during the S-phase of the cell cycle
  • Outcome: Induction of apoptosis through DNA damage

Pharmacokinetics

Topotecan is characterized by rapid conversion from its active lactone form to an inactive carboxylate form in physiological conditions. This conversion affects its bioavailability and therapeutic efficacy. Studies have shown that liposomal formulations can significantly enhance the pharmacokinetic profile of topotecan, leading to increased plasma half-life and improved tumor targeting .

Pharmacokinetic Data:

Formulation TypePlasma Half-Life (hrs)AUC Increase (Fold)Tumor Targeting Increase (Fold)
Free Topotecan0.511
Liposomal Topotecan51025

Clinical Efficacy

Topotecan has been evaluated in numerous clinical trials for various malignancies. It is particularly noted for its effectiveness in relapsed SCLC and ovarian cancer. In a retrospective analysis involving 479 patients treated with topotecan, both those with good performance status (PS 0-1) and poorer PS (PS 2) tolerated the drug well, with manageable hematologic toxicities .

Clinical Trial Highlights:

  • Indications: Relapsed SCLC, ovarian cancer
  • Response Rates: Significant activity observed in chemotherapy-naive patients with non-small cell lung cancer (NSCLC), breast cancer, colon cancer, and prostate cancer.
  • Combination Therapies: Topotecan has shown synergistic effects when combined with other agents such as cisplatin and paclitaxel .

Innovative Formulations

Recent advancements include the development of novel liposomal formulations that enhance drug delivery specifically to tumor sites. For instance, FF-10850 is a liposomal version of topotecan that has demonstrated superior antitumor activity compared to conventional formulations due to improved release mechanisms within the tumor microenvironment .

Case Study: FF-10850

  • Study Design: Administered intravenously at specified doses over several weeks.
  • Results: Showed enhanced antitumor activity in murine models when compared to free topotecan.

Summary of Findings

This compound demonstrates significant biological activity through its unique mechanism targeting topoisomerase I. Its clinical efficacy is supported by extensive research and innovative formulations that enhance its pharmacokinetic properties. Ongoing studies continue to explore combination therapies and new delivery methods to maximize its therapeutic potential.

Properties

IUPAC Name

acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUVKGDSGUQAAH-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123948-88-9
Record name 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123948-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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